molecular formula C8H9ClO B160499 2-(4-Chlorophenyl)ethanol CAS No. 1875-88-3

2-(4-Chlorophenyl)ethanol

Cat. No. B160499
CAS RN: 1875-88-3
M. Wt: 156.61 g/mol
InChI Key: HZFRKZWBVUJYDA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethanol is a chemical compound that has been synthesized and studied for various applications. It is a derivative of chlorophenol with an ethanol group attached to the para position of the benzene ring. This compound has been of interest due to its potential use in the synthesis of other chemicals and pharmaceuticals.

Synthesis Analysis

The synthesis of 2-(4-Chlorophenyl)ethanol has been achieved through different methods. One approach involves the esterification and reduction of 2-(4-chlorophenyl)acetic acid, yielding the product with over 95% efficiency under optimized conditions . Another method includes the preparation of related compounds, such as 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, which was synthesized from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine with an 88.5% yield .

Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)ethanol has been characterized using techniques such as 1H NMR and MS . The compound's structure is influenced by the presence of the chlorophenol moiety, which can behave differently under varying conditions, as seen in the study of related chlorophenols .

Chemical Reactions Analysis

2-(4-Chlorophenyl)ethanol can be used as a precursor or intermediate in the synthesis of other chemical compounds. For instance, it has been used in the preparation of chiral intermediates for beta 3-adrenergic receptor agonists and for the synthesis of Ticagrelor, a medication for acute coronary syndromes . Additionally, derivatives of 2-(4-Chlorophenyl)ethanol have been synthesized and oxidized to yield various iminoethanol and iminoethanone compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Chlorophenyl)ethanol are not explicitly detailed in the provided papers. However, the synthesis and characterization methods suggest that it is a stable compound under normal conditions, with a structure amenable to further chemical modifications . The related compounds, such as chlorophenols, exhibit different polymorphs and behaviors under extreme conditions, which could be indicative of the properties of 2-(4-Chlorophenyl)ethanol .

Scientific Research Applications

1. Asymmetric Synthesis and Biocatalysis

  • Asymmetric Reduction in Culture : The asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol using Alternaria alternata isolate in culture was effective, achieving high conversion and enantiomeric excess (Kurbanoğlu et al., 2009).
  • Catalytic Synthesis : Efficient synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a pharmaceutical intermediate, was achieved using Candida ontarioensis cells, showing high yield and enantiomeric excess (Ni, Zhang, & Sun, 2012).
  • Bioprocess Design for Synthesis : Comprehensive bioprocess engineering, including substrate supply and product removal optimization, was employed for the synthesis of (S)-1-(2-chlorophenyl)ethanol (Schmölzer et al., 2012).

2. Environmental Applications and Analysis

  • Dechlorination and Detoxification : 1-(2-chlorophenyl) ethanol was effectively dechlorinated to 1-phenyl ethanol using Pd/Fe bimetal, showing a detoxification process useful for treating contaminated wastewater (Zhou, Wang, & Sheng, 2010).
  • Sample Preparation Technique : A novel sample preparation technique using dispersive liquid-phase microextraction was developed for the determination of dicofol and its degradation products, including 2-(4-Chlorophenyl)ethanol, in water samples (Li et al., 2010).

3. Molecular Structure and Spectroscopy

  • Resonant Photoionization Spectroscopy : The study of (S)-1-(4-chlorophenyl)ethanol's conformational landscape via resonant two-photon ionization spectroscopy provided insights into its molecular structure and interactions (Rondino et al., 2016).

4. Pharmaceutical Intermediates

  • Enzymatic Process for Preparation : An enzymatic process was developed for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate for Ticagrelor synthesis, demonstrating high productivity and potential industrial application (Guo et al., 2017).

5. Crystal Growth and Design

  • Crystal Structures under Extreme Conditions : The study of 2-Chlorophenol's crystal structures at low temperatures and high pressures, offering insights into its behavior under varying conditions (Oswald et al., 2005).

Future Directions

Research on 2-(4-Chlorophenyl)ethanol and related compounds is ongoing. For example, a study has reported the synthesis of pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . This approach not only presents a new application of lipase in enzyme catalytic promiscuity, but also offers a significant advancement in the synthetic pathway for pyrrole disulfides .

properties

IUPAC Name

2-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFRKZWBVUJYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172063
Record name p-Chlorophenethylic alcohol
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)ethanol

CAS RN

1875-88-3
Record name 4-Chlorobenzeneethanol
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Record name p-Chlorophenethylic alcohol
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Record name 1875-88-3
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Record name p-Chlorophenethylic alcohol
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Record name p-chlorophenethylic alcohol
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Record name 2-(4-Chlorophenyl)ethanol
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Synthesis routes and methods

Procedure details

About 12.3 g (0.1 Mol) of commercially available chloromethyltrimethylsilane were dissolved in 100 ml of diethyl ether, and 2 ml of this solution were added under an inert gas to a mixture containing 3 g of magnesium turnings and one drop of ethyl iodide. After the reaction had been initiated by warming, the remainder of the silane/ether mixture was added dropwise at 20° C. with stirring over a period of one hour. When the addition was complete, the mixture was refluxed for an additional 30 minutes, then cooled and decanted from the excess magnesium. The resultant solution was added dropwise over a period of 30 minutes with stirring at 20° to 30° C. to a solution containing 22.7 g (0.1 Mol) of 2-(4-chlorophenyl)ethyl toluene sulfonate (obtained from commercially available 2-(4-chlorophenyl)ethanol by the known reaction with toluene sulfonyl chloride) in 100 ml of tetrahydrofuran. When the addition was complete, 100 ml of the solvent mixture were removed by distillation and replaced by 50 ml of tetrahydrofuran. The mixture was heated at an internal temperature of 60° C. for 60 minutes, during which time magnesium tosylate precipitated. After cooling, the mixture was poured over ice and acidified with a little hydrochloric acid, and the aqueous phase was extracted twice with tert-butyl methyl ether. The collected organic phases were washed with NaCl solution, dried and evaporated. About 17.1 g (75.4 percent yield) of 1-chloro-4-(1-trimethylsilylpropyl)benzene were obtained by fractional distillation of the residue at 16 hPa and at 115° to 118° C.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
silane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-(4-chlorophenyl)ethyl toluene sulfonate
Quantity
22.7 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
MR Barton, RL Crawford - Applied and environmental …, 1988 - Am Soc Microbiol
A bacterium, tentatively identified as a representative of the genus Pseudomonas (strain MB86), was isolated from soil contaminated by wood-preservation chemicals by using 4-…
Number of citations: 92 journals.asm.org
J Cluzeau, G Stavber - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
A two-step process to synthesize racemic lorcaserin was developed from 2-(4-chlorophenyl)ethanol via formation of bromide or tosylate derivatives. These derivatives were reacted with …
Number of citations: 2 www.sciencedirect.com
M Addie, P Ballard, D Buttar, C Crafter… - Journal of medicinal …, 2013 - ACS Publications
Wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt led to the discovery of clinical candidate AZD5363, which showed increased potency, …
Number of citations: 159 pubs.acs.org
S Nandi, N Akkina, BNR Gona, BV Rao, PD Sanasi - chemistry-journal.org
A detail study was undertaken to investigate origin of Lorcaserin drug substance related impurities. Theseimpurities were synthetically prepared and characterized by IR, NMR and Mass…
Number of citations: 0 chemistry-journal.org
T Clark, CS James, DAM Watkins - Chemosphere, 1985 - Elsevier
The fungicide diclobutrazol (2RS,3RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol was irradiated by ultra-violet light in methanol solution using (1) …
Number of citations: 6 www.sciencedirect.com
MP Doyle, W Hu - Chirality, 2002 - Wiley Online Library
A highly enantioselective methodology for the synthesis of the GABA B receptor agonist (R)‐(‐)‐baclofen is described. This synthesis begins with p‐chlorophenethyl alcohol and …
Number of citations: 56 onlinelibrary.wiley.com
A Kaithal, P van Bonn, M Hölscher… - Angewandte Chemie …, 2020 - Wiley Online Library
Highly selective β‐methylation of alcohols was achieved using an earth‐abundant first row transition metal in the air stable molecular manganese complex [Mn(CO) 2 Br[HN(C 2 H 4 P i …
Number of citations: 86 onlinelibrary.wiley.com
R Colombo, TCR Ferreira, JH Yariwake… - Journal of the Brazilian …, 2015 - SciELO Brasil
The pyrethroids, their metabolites and by-products have been recognized as toxic to environment and human health. Despite several studies about esfenvalerate toxicity and its …
Number of citations: 11 www.scielo.br
K Nymann, L Jensen… - Acta Chemica …, 1996 - actachemscand.org
When cyclic 1, 2-sulfites are ring opened by chloride ion, the chlorohydrins are formed with low regio-and stereo-selectivity. The mechanisms involved in the process were investigated …
Number of citations: 9 actachemscand.org
JB Lambert, HW Mark, ES Magyar - Journal of the American …, 1977 - ACS Publications
Enhanced participation by an aryl group insolvolysis can be achieved by placing an electron-withdrawing substituent vicinal to theleaving group. We have examined the acetolysis of …
Number of citations: 44 pubs.acs.org

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